molecular formula C17H15Cl2NO4 B2397266 {[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL 2,5-DICHLOROBENZOATE CAS No. 1211105-69-9

{[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL 2,5-DICHLOROBENZOATE

Cat. No.: B2397266
CAS No.: 1211105-69-9
M. Wt: 368.21
InChI Key: SKCSQTCUOUQCEX-UHFFFAOYSA-N
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Description

{[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL 2,5-DICHLOROBENZOATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a carbamoylmethyl group, and a dichlorobenzoate moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry

In chemistry, {[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL 2,5-DICHLOROBENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for binding studies with various biological targets.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets can be harnessed for therapeutic purposes.

Industry

In the industrial sector, this compound can be used in the development of new materials and coatings. Its chemical stability and reactivity make it a valuable component in various formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL 2,5-DICHLOROBENZOATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 3-methoxybenzyl chloride with a suitable nucleophile to form the methoxyphenyl intermediate.

    Carbamoylation: The methoxyphenyl intermediate is then reacted with an isocyanate to introduce the carbamoylmethyl group.

    Esterification: Finally, the carbamoylmethyl intermediate is esterified with 2,5-dichlorobenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

{[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL 2,5-DICHLOROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The chlorine atoms on the benzoate moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be employed.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoate derivatives.

Mechanism of Action

The mechanism of action of {[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL 2,5-DICHLOROBENZOATE involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues, while the carbamoylmethyl group can form hydrogen bonds with polar residues. The dichlorobenzoate moiety can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    {[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DICHLOROBENZOATE: Similar structure but with a different position of chlorine atoms.

    {[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL 2,5-DIFLUOROBENZOATE: Similar structure but with fluorine atoms instead of chlorine.

Uniqueness

{[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL 2,5-DICHLOROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO4/c1-23-13-4-2-3-11(7-13)9-20-16(21)10-24-17(22)14-8-12(18)5-6-15(14)19/h2-8H,9-10H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCSQTCUOUQCEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)COC(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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